![molecular formula C12H13N5O3S B12599512 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline CAS No. 647012-02-0](/img/structure/B12599512.png)
3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline involves multiple steps, including the formation of the tetrazole ring and the attachment of the proline moiety. The reaction typically starts with the preparation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions. This is followed by the coupling of the tetrazole ring with a phenyl group and the subsequent attachment of the proline moiety through peptide coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput screening methods can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The sulfanylidene group can be reduced to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfanylidene group would yield a thiol .
Applications De Recherche Scientifique
3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The hydroxy group and proline moiety contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]-L-proline: Similar structure but with a mercapto group instead of a sulfanylidene group.
3-Hydroxy-1-[3-(5-methyl-1H-tetrazol-1-yl)phenyl]-L-proline: Similar structure but with a methyl group instead of a sulfanylidene group.
Uniqueness
The presence of the sulfanylidene group in 3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline makes it unique compared to its analogs.
Propriétés
Numéro CAS |
647012-02-0 |
|---|---|
Formule moléculaire |
C12H13N5O3S |
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-1-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3S/c18-9-4-5-16(10(9)11(19)20)7-2-1-3-8(6-7)17-12(21)13-14-15-17/h1-3,6,9-10,18H,4-5H2,(H,19,20)(H,13,15,21)/t9?,10-/m0/s1 |
Clé InChI |
QUHBQNORHNENKT-AXDSSHIGSA-N |
SMILES isomérique |
C1CN([C@@H](C1O)C(=O)O)C2=CC=CC(=C2)N3C(=S)N=NN3 |
SMILES canonique |
C1CN(C(C1O)C(=O)O)C2=CC=CC(=C2)N3C(=S)N=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


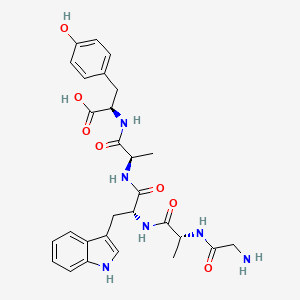
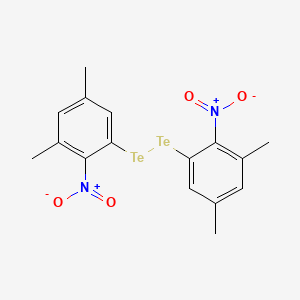
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide](/img/structure/B12599458.png)
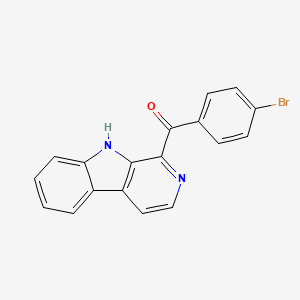
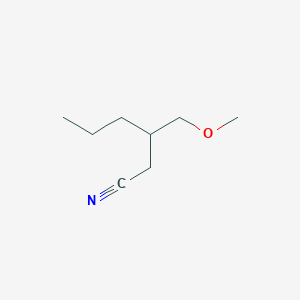
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
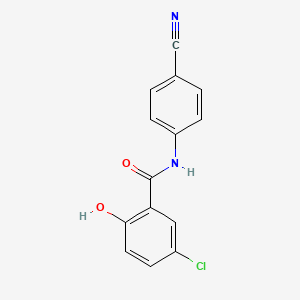
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
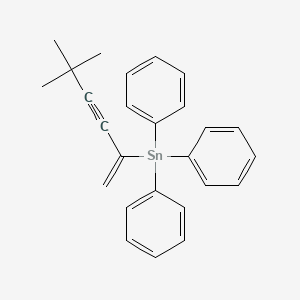
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)
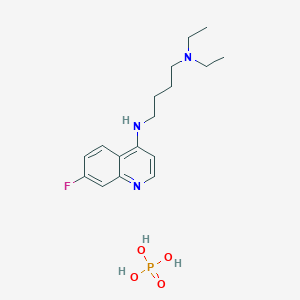
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)

